molecular formula C19H20N4O2S B3548673 METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

Cat. No.: B3548673
M. Wt: 368.5 g/mol
InChI Key: REGLIJIGKVUJDF-UHFFFAOYSA-N
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Description

Compounds with a tetrazole ring, like the one in your molecule, are a class of heterocyclic compounds containing a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The thioether group (R-S-R’) and the ester group (R-COO-R’) are common functional groups in organic chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of nitriles under various conditions . Thioethers can be synthesized by the reaction of a halide with a thiol . Ester groups can be formed by the reaction of carboxylic acids with alcohols in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

Tetrazoles can participate in various reactions such as substitutions, reductions, and cycloadditions . Thioethers can be oxidized to sulfoxides and sulfones . Esters can undergo hydrolysis, aminolysis, and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure and the functional groups present. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For example, some tetrazole derivatives show biological activity and can act as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research on a compound like this could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity. This could involve in-depth studies of its reactivity, or testing its activity against various biological targets .

Properties

IUPAC Name

methyl 4-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-9-13(2)17(14(3)10-12)11-26-19-20-21-22-23(19)16-7-5-15(6-8-16)18(24)25-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGLIJIGKVUJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-(5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

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